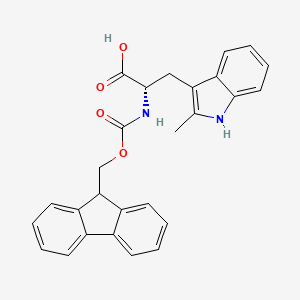

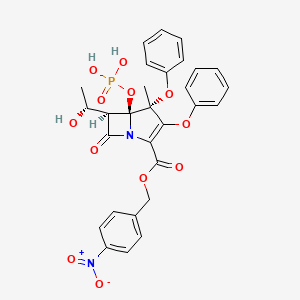

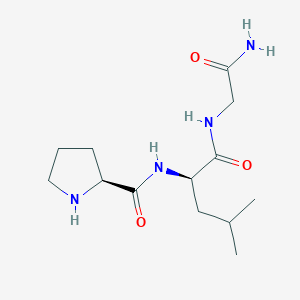

(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(2-甲基-1H-吲哚-3-基)丙酸

描述

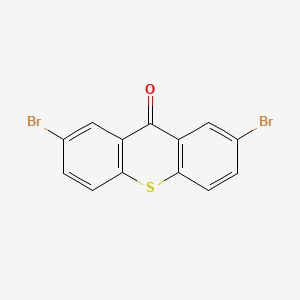

The compound "(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid" is a chiral molecule that is likely to have applications in the pharmaceutical industry due to its structural complexity and the presence of an indole moiety, which is a common feature in many bioactive compounds. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, crystal structures, and properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related chiral compounds involves the use of resolving agents and careful control of reaction conditions to achieve the desired stereochemistry. For example, the synthesis of "2-Methoxy-2-(9-phenanthryl)propionic acid" as a chiral resolving agent was achieved, and its absolute configuration was determined to be S using X-ray structural analysis . This suggests that similar synthetic strategies could be employed for the synthesis of the target compound, with an emphasis on achieving the correct chiral configuration.

Molecular Structure Analysis

The molecular structure of related compounds, such as "(S)-2-amino-3-(1H-indol-3-yl)propanoic acid," has been elucidated using X-ray crystallography, revealing that the indole ring is essentially planar and that the crystal structure is stabilized by hydrogen bonds . This information is valuable for understanding the three-dimensional conformation of the target compound and predicting its potential interactions with biological targets.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving the target compound, the discussion of amino acids' roles in methylation, detoxication, and antioxidation indicates that the compound may participate in similar biochemical processes due to its structural similarity to amino acids . The presence of functional groups such as the methoxy carbonyl and the indole ring suggests that the compound could undergo reactions typical of carboxylic acids and aromatic amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the synthesis of related compounds involves the formation of colorless single crystals suitable for X-ray analysis, indicating that the target compound may also form crystalline solids under the right conditions . The solubility, melting point, and other physicochemical properties would be influenced by the presence of polar functional groups and the overall molecular geometry.

科学研究应用

合成和同系化

该化合物已成功应用于 N-Fmoc 保护的 β-氨基酸的合成中,这是有机化学中的一项显着进步。该过程涉及直接使用市售的 N-Fmoc α-氨基酸进行同系化,以两步法高产率获得对映体纯的 N-Fmoc 保护的 β-氨基酸 (Ellmerer-Müller 等,1998)。

固相合成制备

该化合物在制备具有成蛋白侧链的 N-Fmoc 保护的 β2-均一氨基酸以用于 β-肽的固相合成中起着至关重要的作用。制备涉及非对映选择性酰胺甲基化,展示了其在肽合成中的用途 (Šebesta & Seebach, 2003)。

非天然氨基酸合成

在基于肽的药物发现中,已使用该化合物合成了差异性保护的偶氮色氨酸衍生物,强调了其在开发新型药物中的重要性 (Nimje 等,2020)。

抗菌活性

对源自该化合物的含吲哚基团的席夫碱的研究揭示了显着的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Radhakrishnan 等,2020)。

自组装结构

对 Fmoc 修饰的氨基酸(包括该化合物)的研究表明它们能够形成自组装结构。这些发现对于设计纳米技术中的新材料和应用至关重要 (Gour 等,2021)。

作用机制

Target of Action

The primary target of Fmoc-L-Trp(2-Me)-OH is the amino groups in peptide synthesis . The compound is used as a protecting group for these amino groups during the synthesis process .

Mode of Action

Fmoc-L-Trp(2-Me)-OH interacts with its targets by protecting the amino groups during the solid phase peptide synthesis . It is readily deprotected by secondary amines such as piperidine while it is stable under acidic conditions . Therefore, when a molecule contains the Fmoc group and the BOC group, only the BOC group can be selectively removed under acidic conditions .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Pharmacokinetics

Its adme properties would be largely determined by its role as a protecting group in peptide synthesis and its stability under various conditions .

Result of Action

The result of Fmoc-L-Trp(2-Me)-OH’s action is the successful synthesis of peptides with protected amino groups . This protection allows for the selective removal of other protecting groups, such as the BOC group, under acidic conditions .

Action Environment

The action of Fmoc-L-Trp(2-Me)-OH is influenced by the chemical environment in which the peptide synthesis takes place . For instance, the compound is stable under acidic conditions but can be deprotected by secondary amines such as piperidine .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPTVKMTZAMBFI-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191304 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460751-70-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460751-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)